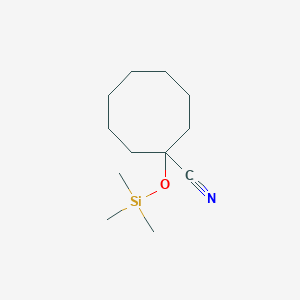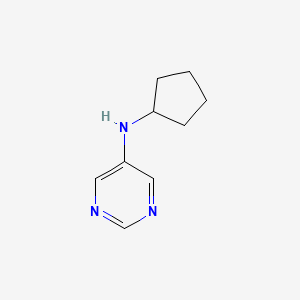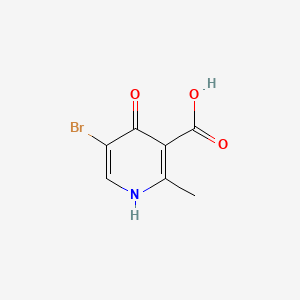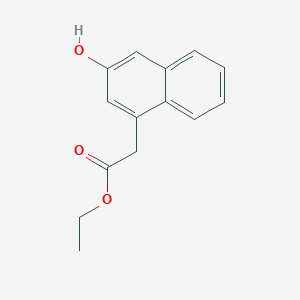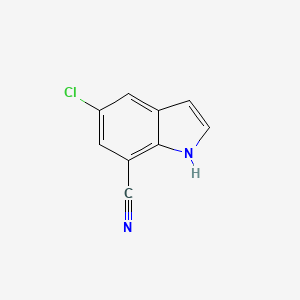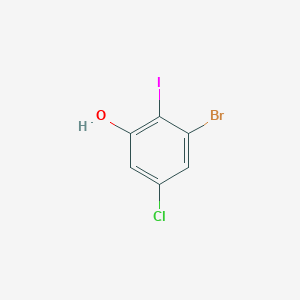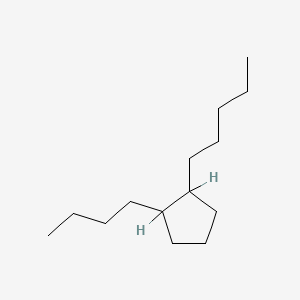
1-Butyl-2-pentylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1-butyl-2-pentyl- is an organic compound with the molecular formula C14H28. It is a cycloalkane with a five-membered ring structure, featuring a butyl group at the first carbon and a pentyl group at the second carbon of the ring
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkenes: Cyclopentane, 1-butyl-2-pentyl- can be synthesized through the hydrogenation of corresponding alkenes using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Wurtz Reaction: This method involves the coupling of alkyl halides in the presence of sodium metal in dry ether, resulting in the formation of the cyclopentane ring structure.
Industrial Production Methods: The industrial production of Cyclopentane, 1-butyl-2-pentyl- typically involves large-scale hydrogenation processes, where alkenes are hydrogenated using industrial catalysts and reactors designed for high efficiency and yield.
Types of Reactions:
Oxidation: Cyclopentane, 1-butyl-2-pentyl- can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: Halogenation and nitration are common substitution reactions that can occur with this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and nitric acid (HNO3) are typical reagents.
Major Products Formed:
Oxidation: Cyclopentane, 1-butyl-2-pentyl- can be oxidized to form cyclopentanone, cyclopentanol, or cyclopentanoic acid.
Reduction: The compound can be reduced to form butane or pentane.
Substitution: Halogenated derivatives and nitro compounds are common products.
Aplicaciones Científicas De Investigación
Cyclopentane, 1-butyl-2-pentyl- has various applications in scientific research:
Chemistry: It is used as a reference compound in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: Cyclopentane, 1-butyl-2-pentyl- is utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which Cyclopentane, 1-butyl-2-pentyl- exerts its effects depends on the specific application. For example, in oxidation reactions, the mechanism involves the formation of a carbocation intermediate, which then reacts with oxygen to form the final product. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
Comparación Con Compuestos Similares
Cyclopentane, 1-butyl-2-pentyl- is similar to other cycloalkanes with alkyl substituents, such as cyclopentane, 1-ethyl-2-methyl-, and cyclopentane, 1-propyl-2-butyl-. These compounds differ in the length and position of their alkyl groups, which can affect their physical and chemical properties. Cyclopentane, 1-butyl-2-pentyl- is unique in its combination of a butyl and a pentyl group, which influences its reactivity and applications.
List of Similar Compounds
Cyclopentane, 1-ethyl-2-methyl-
Cyclopentane, 1-propyl-2-butyl-
Cyclopentane, 1-hexyl-2-ethyl-
Cyclopentane, 1-octyl-2-methyl-
Propiedades
Número CAS |
61142-52-7 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
1-butyl-2-pentylcyclopentane |
InChI |
InChI=1S/C14H28/c1-3-5-7-10-14-12-8-11-13(14)9-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
JLDFHYBDWJVRAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCCC1CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



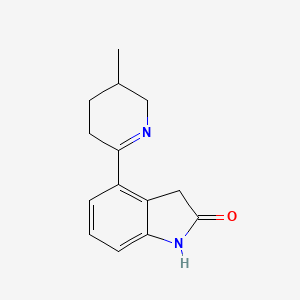
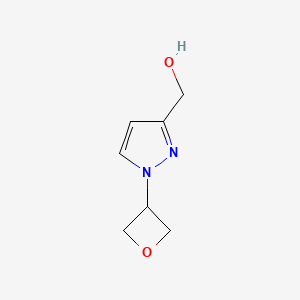
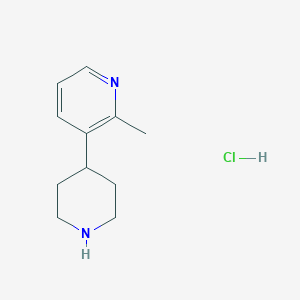
![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
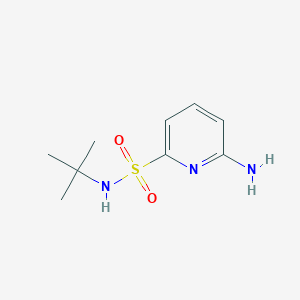
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
